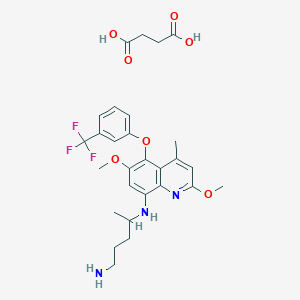

Tafenoquine succinate

Übersicht

Beschreibung

Tafenoquine succinate is an antimalarial agent belonging to the 8-aminoquinoline class of compounds. It is used for the prophylaxis and radical cure of malaria caused by Plasmodium vivax and Plasmodium falciparum. This compound is effective against both the liver (pre-erythrocytic) and blood (erythrocytic) stages of the malaria parasite, making it a valuable tool in the fight against malaria .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tafenoquine succinate involves multiple steps, starting from the preparation of key intermediates. The process typically includes the following steps:

Synthesis of 2,6-dimethoxy-4-methylquinoline: This intermediate is prepared through a series of reactions involving the protection of the amino group, introduction of methoxy groups, and cyclization.

Formation of 8-nitro-2,6-dimethoxy-5-(3-trifluoromethyl)phenoxy-4-methylquinoline:

Reduction of the nitro group: The nitro group is reduced to an amino group to form 8-amino-2,6-dimethoxy-5-(3-trifluoromethyl)phenoxy-4-methylquinoline.

Formation of this compound: The final step involves the reaction of the aminoquinoline intermediate with succinic acid to form this compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

2.1. S<sub>N</sub>Ar Reaction for Biaryl Ether Formation

A pivotal step involves coupling 5-chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline (10) with 3-(trifluoromethyl)phenol (11) under neat conditions (no solvent). This yields biaryl ether intermediate 12 in 92% isolated yield .

| Reagent | Conditions | Yield |

|---|---|---|

| NaOMe (5 equiv), DMSO | 75°C, 8 h | 76% |

| Neat (no solvent) | 75°C, 8 h | 92% |

Mechanism : Base-mediated displacement of the chloride by the phenoxide ion.

2.2. Nitro Reduction to Primary Amine

The nitro group in intermediate 12 is reduced to an amine using:

| Method | Conditions | Yield |

|---|---|---|

| Pd/C, H<sub>2</sub> | RT, 24 h | 94% |

| CIP, HCl | RT, 12 h | 97% |

Key Advantage : CIP avoids noble-metal catalysts, enhancing sustainability .

2.3. Reductive Amination

The primary amine 13 undergoes reductive amination with 5-nitro-2-pentanone (16) using acetic acid and α-picoline borane to form 17 in 90% yield .

| Reagents | Solvent | Yield |

|---|---|---|

| α-Picoline borane (1.5 equiv) | AcOH | 90% |

Side Products : <5% demethylation byproducts under H<sub>2</sub>SO<sub>4</sub> conditions .

2.4. Final Tafenoquine Succinate Formation

The nitro group in 17 is reduced, followed by salt formation with succinic acid:

-

Nitro Reduction : Pd/C in EtOH under H<sub>2</sub> yields tafenoquine (1 ).

-

Salt Formation : Succinic acid in EtOH precipitates this compound (2 ) in 74% yield over two steps .

Purification and Stability

-

Recrystallization : Ethanol recrystallization achieves >95% purity (HPLC) .

-

Chromatography : Silica gel chromatography removes impurities (e.g., demethylated byproducts) .

Comparative Analysis with Prior Routes

The current synthesis reduces environmental impact (E-factor = 17 vs. GSK’s 69) and improves yield :

Critical Reaction Insights

-

Knorr Cyclization Optimization : Using H<sub>3</sub>PO<sub>4</sub> instead of H<sub>2</sub>SO<sub>4</sub> avoids demethylation byproducts .

-

Chlorination : POCl<sub>3</sub> in toluene minimizes waste vs. earlier methods using POCl<sub>3</sub> as solvent .

-

Nitration : N<sub>2</sub>O<sub>5</sub> (generated from KNO<sub>3</sub> and P<sub>2</sub>O<sub>5</sub>) prevents methoxy group hydrolysis .

Wissenschaftliche Forschungsanwendungen

Radical Cure of Plasmodium vivax Malaria

Tafenoquine is primarily used for the radical cure of P. vivax malaria. Clinical trials have demonstrated that a single dose of tafenoquine can significantly reduce the recurrence of malaria compared to standard therapies. A study pooling data from 1,102 patients indicated that increasing the dose from 300 mg to 450 mg could enhance efficacy by reducing relapse rates by up to 90% .

Malaria Prophylaxis

In addition to its therapeutic use, tafenoquine has been approved for malaria prophylaxis in travelers to endemic areas. The FDA approved tafenoquine (brand name Arakoda™) for this indication in August 2018, marking it as a critical advancement in preventive measures against malaria .

Side Effects and Monitoring

While tafenoquine is generally well-tolerated, it is associated with specific side effects, particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency, which can lead to hemolytic anemia. Careful screening for G6PD deficiency is crucial before administering tafenoquine to mitigate risks .

Comparative Efficacy with Primaquine

In comparative studies, tafenoquine has shown superior efficacy over primaquine in terms of blood schizonticidal activity against resistant strains of Plasmodium falciparum. The in vitro studies indicated that tafenoquine's potency was significantly higher than primaquine against various drug-resistant clones .

Synthesis and Environmental Considerations

Recent advancements have been made in the synthesis of this compound, focusing on environmentally sustainable methods that reduce toxic waste associated with traditional pharmaceutical manufacturing processes. An efficient synthesis route has been developed that utilizes commercially available starting materials and minimizes the use of hazardous solvents .

Phase III Clinical Trials

The pivotal Phase III clinical trials (TAF112582 Part 1 and TAF116564) evaluated the safety and efficacy of tafenoquine in diverse populations across multiple geographic regions. These studies provided robust evidence supporting its use as a single-dose radical cure for P. vivax malaria and highlighted its favorable pharmacokinetic profile .

Real-World Applications

Case studies from endemic regions have illustrated the practical benefits of tafenoquine in real-world settings, showcasing its role in reducing malaria morbidity and mortality rates among vulnerable populations .

Data Summary Table: this compound Applications

Wirkmechanismus

Tafenoquine succinate is compared with other 8-aminoquinoline compounds, such as primaquine:

Primaquine: Like tafenoquine, primaquine is used for the radical cure of malaria. tafenoquine has a longer half-life, allowing for single-dose treatment compared to the 14-day regimen required for primaquine.

Chloroquine: While chloroquine is effective against blood-stage parasites, it does not target liver-stage parasites like tafenoquine.

Artemisinin: Artemisinin-based combination therapies are effective against blood-stage parasites but do not provide radical cure for liver-stage parasites .

Vergleich Mit ähnlichen Verbindungen

- Primaquine

- Chloroquine

- Artemisinin

Tafenoquine succinate stands out due to its long half-life and ability to target both liver and blood stages of the malaria parasite, making it a unique and valuable antimalarial agent.

Biologische Aktivität

Tafenoquine succinate is a novel antimalarial compound primarily used for the radical cure of Plasmodium vivax malaria. Its biological activity, pharmacokinetics, and therapeutic efficacy have been extensively studied, revealing significant insights into its mechanism of action and clinical applications.

Tafenoquine is an 8-aminoquinoline that exhibits activity against both the liver and blood stages of malaria parasites. The drug requires activation by the cytochrome P450 enzyme CYP2D6, which converts it into its active metabolite, 5,6 ortho-quinone tafenoquine. This metabolite is crucial for its hypnozoiticidal effect, targeting dormant liver stages of P. vivax and preventing relapse .

Key Mechanisms:

- Oxidative Metabolite Production : The production of oxidative metabolites is central to tafenoquine's efficacy against malaria .

- High Plasma Protein Binding : Tafenoquine binds to plasma proteins (>99.5%), which influences its distribution and therapeutic concentration in the body .

- Long Half-life : With a half-life of approximately 14 days, tafenoquine allows for extended dosing intervals, improving patient compliance .

Pharmacokinetics

The pharmacokinetic profile of tafenoquine has been characterized through various clinical studies. Key parameters include:

Clinical Efficacy

Tafenoquine has demonstrated significant efficacy in clinical trials for the radical cure of P. vivax malaria. Studies have shown that higher doses correlate with reduced recurrence rates:

- Dose-Response Relationship : Each additional mg/kg of tafenoquine administered was associated with a 20% reduction in the odds of malaria recurrence within four months (odds ratio [OR]: 0.70) compared to lower doses .

- Comparative Efficacy : Tafenoquine’s efficacy was comparable to primaquine, with similar odds ratios for recurrence at adjusted doses .

Case Studies

- DETECTIVE Trials : In the DETECTIVE phase 2b and phase 3 trials, tafenoquine was administered at varying doses (50 mg to 600 mg). Results indicated a clear dose-dependent relationship with recurrence rates, emphasizing the importance of tailored dosing based on patient weight and response .

- GATHER Trial : This trial evaluated tafenoquine's effectiveness in preventing relapse over six months post-treatment. Patients receiving tafenoquine exhibited significantly lower rates of relapse compared to those receiving standard treatments .

Safety Profile

While tafenoquine is generally well-tolerated, some adverse effects have been noted:

Eigenschaften

IUPAC Name |

butanedioic acid;4-N-[2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28F3N3O3.C4H6O4/c1-14-11-20(32-4)30-22-18(29-15(2)7-6-10-28)13-19(31-3)23(21(14)22)33-17-9-5-8-16(12-17)24(25,26)27;5-3(6)1-2-4(7)8/h5,8-9,11-13,15,29H,6-7,10,28H2,1-4H3;1-2H2,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQBKFGJRAOXYIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=C(C=C2NC(C)CCCN)OC)OC3=CC=CC(=C3)C(F)(F)F)OC.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34F3N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

106635-80-7 (Parent), 110-15-6 (Parent) | |

| Record name | Tafenoquine succinate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106635818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10910065 | |

| Record name | Tafenoquine succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10910065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

581.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106635-81-8 | |

| Record name | Tafenoquine succinate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106635818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tafenoquine succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10910065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 106635-81-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TAFENOQUINE SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL5J0B8VSS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.